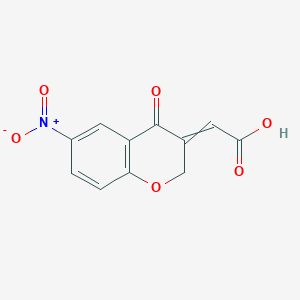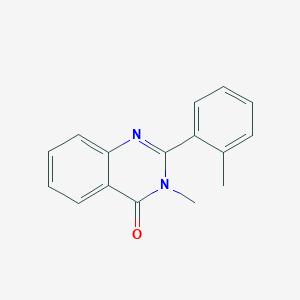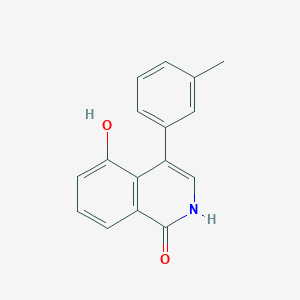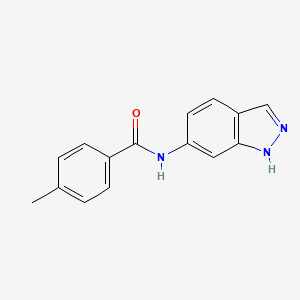
pentyl N-naphthalen-1-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentyl N-naphthalen-1-ylcarbamate is a chemical compound with the molecular formula C16H19NO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a naphthalene ring and a carbamate group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentyl N-naphthalen-1-ylcarbamate typically involves the reaction of naphthalen-1-yl isocyanate with pentanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions may include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl N-naphthalen-1-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalen-1-ylcarbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into amine derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthalen-1-ylcarbamate derivatives, which can have different functional groups attached to the naphthalene ring .
Applications De Recherche Scientifique
Pentyl N-naphthalen-1-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of pentyl N-naphthalen-1-ylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalen-1-yl isocyanate: A precursor in the synthesis of pentyl N-naphthalen-1-ylcarbamate.
Pentyl carbamate: Lacks the naphthalene ring, resulting in different chemical properties.
Naphthalen-1-ylcarbamate derivatives: Various derivatives with different substituents on the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both the naphthalene ring and the carbamate group, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
39994-77-9 |
|---|---|
Formule moléculaire |
C16H19NO2 |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
pentyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-3-6-12-19-16(18)17-15-11-7-9-13-8-4-5-10-14(13)15/h4-5,7-11H,2-3,6,12H2,1H3,(H,17,18) |
Clé InChI |
QVVMGIQFWACMNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)NC1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phenaleno[1,2,3-de]quinoline](/img/structure/B11861508.png)



![Methyl 3-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B11861519.png)

![N-(4-bromo-1H-imidazo[4,5-c]pyridin-6-yl)acetamide](/img/structure/B11861555.png)




![(R)-4-(6-Chloro-1H-imidazo[4,5-c]pyridin-4-yl)-3-methylmorpholine](/img/structure/B11861586.png)
